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Compound of Interest

Compound Name: SSR 146977 hydrochloride

Cat. No.: B560258 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative analysis of two neurokinin-3 (NK3) receptor antagonists, SSR 146977
hydrochloride and osanetant, based on available preclinical data in models relevant to

schizophrenia.

Both SSR 146977 hydrochloride and osanetant have been investigated as potential novel

treatments for schizophrenia, moving beyond the classical dopamine D2 receptor antagonism.

Their mechanism of action centers on the tachykinin system, specifically by blocking the NK3

receptor, which is implicated in the modulation of key neurotransmitter pathways dysregulated

in schizophrenia. While both compounds showed early promise, their development trajectories

have diverged. This guide synthesizes the publicly available preclinical data to offer a

comparative perspective on their pharmacological profiles and efficacy in animal models.

Mechanism of Action: Targeting the Neurokinin-3
Receptor
SSR 146977 hydrochloride and osanetant are selective, non-peptide antagonists of the

tachykinin NK3 receptor. The proposed therapeutic rationale for NK3 receptor antagonism in

schizophrenia stems from the receptor's role in modulating dopaminergic and other

neurotransmitter systems implicated in the pathophysiology of the disorder. Blockade of NK3

receptors is thought to indirectly normalize dopamine hyperactivity in the mesolimbic pathway,
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a key feature associated with the positive symptoms of schizophrenia, without the direct D2

receptor blockade that can lead to extrapyramidal side effects.

Presynaptic Neuron

Postsynaptic NeuronNK3 Antagonists

Neurokinin B (NKB)

NK3 Receptor

 Binds & Activates

Downstream Signaling
(e.g., IP3/DAG)

Dopamine Release
ModulationSSR 146977

 Blocks

Osanetant
 Blocks

Click to download full resolution via product page

Figure 1: Simplified signaling pathway of NK3 receptor antagonism.

Quantitative Data Comparison
Direct head-to-head preclinical studies comparing SSR 146977 hydrochloride and osanetant

are scarce in the public domain. However, by compiling data from separate studies, a

comparative overview can be assembled. It is crucial to note that variations in experimental

protocols between studies can influence the results.
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Parameter
SSR 146977
hydrochloride

Osanetant Reference

Binding Affinity (Ki)
0.26 nM (human NK3

receptor)

Potent and selective

for human and guinea

pig NK3 receptors

over rat NK3

receptors. Specific Ki

values in

schizophrenia-

relevant preclinical

models are not readily

available in the cited

literature.

[1][2]

In Vitro Potency

(IC50)

7.8-13 nM (inhibition

of senktide-induced

inositol

monophosphate

formation) 10 nM

(inhibition of

intracellular calcium

mobilization)

Data not available in

the reviewed

literature.

[1]

In Vivo Efficacy

(Behavioral Models)

Gerbils: - Inhibition of

turning behavior (ID50

= 0.2 mg/kg i.p.; 0.4

mg/kg p.o.) -

Prevention of

decreased locomotor

activity (10 and 30

mg/kg i.p.)

Gerbils: - Anxiolytic-

and antidepressant-

like effects observed.

Specific dose-

response data in

schizophrenia models

is limited in the

available literature.

[1]

Neurochemical Effects Guinea Pigs: -

Antagonized senktide-

induced acetylcholine

release in the

hippocampus (0.3 and

1 mg/kg i.p.) -

Mentioned to

modulate

dopaminergic

neurotransmission,

but specific preclinical

data on

[1]
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Antagonized senktide-

induced

norepinephrine

release in the

prefrontal cortex (0.3

mg/kg i.p.) -

Prevented

haloperidol-induced

increase in active

dopamine A10

neurons (1 and 3

mg/kg i.p.)

neurotransmitter

release in

schizophrenia models

is not detailed in the

provided search

results.

Electrophysiological

Effects

Guinea Pigs: -

Blocked senktide-

induced firing rate

increase of

noradrenergic

neurons in the locus

coeruleus (50 nM) and

dopaminergic neurons

in the substantia nigra

(100 nM)

Data not available in

the reviewed

literature.

[1]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

Below are summaries of typical experimental protocols used to evaluate compounds like SSR
146977 hydrochloride and osanetant in schizophrenia models.

In Vitro Receptor Binding and Functional Assays
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In Vitro Assay Workflow
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Figure 2: Generalized workflow for in vitro characterization.

Receptor Binding Assays: To determine the binding affinity (Ki) of the compounds for the

NK3 receptor, competitive binding assays are performed. This typically involves using a

radiolabeled ligand that specifically binds to the NK3 receptor (e.g., [³H]neurokinin B). The

ability of increasing concentrations of the test compound (SSR 146977 or osanetant) to

displace the radioligand from the receptor is measured. The experiments are usually

conducted on cell membranes from cell lines engineered to express the human NK3 receptor

(e.g., Chinese Hamster Ovary cells).[1]

Functional Assays: To assess the functional antagonism of the compounds, various cellular

assays are employed. These assays measure the downstream signaling events that occur

upon NK3 receptor activation by an agonist (e.g., senktide). The ability of the antagonist to

inhibit these signaling events is quantified. Common functional assays include:

Inositol Monophosphate (IP) Formation: Measures the accumulation of inositol

monophosphate, a second messenger produced upon Gq-protein coupled receptor

activation.[1]

Intracellular Calcium Mobilization: Measures the transient increase in intracellular calcium

concentration that follows NK3 receptor activation.[1]

In Vivo Behavioral Models of Schizophrenia
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Animal models are essential for evaluating the potential therapeutic efficacy of drug candidates.

Models relevant to schizophrenia often aim to replicate certain behavioral phenotypes

associated with the disorder, such as hyperactivity (a model for positive symptoms) and social

withdrawal (a model for negative symptoms).

In Vivo Behavioral Testing Workflow

Animal Model
(e.g., Gerbil, Guinea Pig)

Drug Administration
(SSR 146977 or Osanetant; i.p. or p.o.)

Behavioral Paradigm
(e.g., Locomotor Activity, Turning Behavior)

Data Collection & Analysis

Click to download full resolution via product page

Figure 3: Generalized workflow for in vivo behavioral studies.

Amphetamine- or Apomorphine-Induced Hyperlocomotion: This model is widely used to

screen for antipsychotic potential. A psychostimulant, such as amphetamine or the dopamine

agonist apomorphine, is administered to rodents to induce a state of hyperlocomotion, which

is considered a proxy for the positive symptoms of schizophrenia. The ability of a test

compound to attenuate this hyperlocomotion is measured.

Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a

process that is deficient in individuals with schizophrenia. A weaker prestimulus (the
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prepulse) is presented shortly before a strong, startle-inducing stimulus. In healthy subjects,

the prepulse inhibits the startle response. In schizophrenia models, this inhibition is

disrupted. The ability of a test compound to restore normal PPI is assessed.

Social Interaction Test: This model evaluates the negative symptoms of schizophrenia, such

as social withdrawal. The time an animal spends interacting with a novel conspecific is

measured. A reduction in social interaction time is indicative of a schizophrenia-like

phenotype, and the ability of a drug to increase this time suggests potential efficacy against

negative symptoms.

Neurochemical and Electrophysiological Studies
These studies aim to elucidate the effects of the compounds on neurotransmitter systems and

neuronal activity.

In Vivo Microdialysis: This technique allows for the measurement of extracellular

neurotransmitter levels in specific brain regions of freely moving animals. Probes are

implanted in brain areas of interest (e.g., prefrontal cortex, nucleus accumbens), and the

dialysate is collected and analyzed (e.g., by HPLC) to determine the concentrations of

neurotransmitters like dopamine, norepinephrine, and acetylcholine. This method can be

used to assess how SSR 146977 or osanetant modulate the release of these

neurotransmitters, both at baseline and in response to a challenge.[1]

In Vivo Electrophysiology: This technique involves recording the electrical activity of

individual neurons or populations of neurons in the brain of an anesthetized or freely moving

animal. It can be used to determine how a drug affects the firing rate and pattern of neurons

in specific brain circuits, such as the dopaminergic neurons of the ventral tegmental area

(VTA) and substantia nigra.[1]

Summary and Conclusion
Both SSR 146977 hydrochloride and osanetant represent a rational drug design approach

targeting the NK3 receptor for the treatment of schizophrenia. The available preclinical data for

SSR 146977 hydrochloride demonstrates its high potency and selectivity for the NK3

receptor, with demonstrated efficacy in blocking agonist-induced cellular responses and in vivo

effects in animal models that suggest antipsychotic potential.
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The preclinical data for osanetant in the public domain is less detailed, with much of the focus

having shifted to its clinical trial results and eventual discontinuation for schizophrenia. While it

was reported to be a potent and selective NK3 antagonist with some positive clinical findings, a

comprehensive preclinical dataset for direct comparison with SSR 146977 is not readily

available.

For researchers in the field, the data on SSR 146977 provides a solid foundation for

understanding the preclinical profile of a potent NK3 antagonist. The story of osanetant, on the

other hand, highlights the challenges of translating preclinical findings and early clinical signals

into successful late-stage clinical development. Further research and publication of detailed

preclinical data for a wider range of NK3 antagonists would be invaluable for a more complete

understanding of the therapeutic potential of this target in schizophrenia and other CNS

disorders.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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